5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]-

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]- (CAS 651309-17-0) is a synthetic, disubstituted isoquinoline-5-sulfonamide with the molecular formula C18H21N3O2S2 and a molecular weight of 375.5 g/mol. As a member of the isoquinoline sulfonamide family, it is structurally related to well-characterized ATP-competitive kinase inhibitors such as H-8, H-89, and fasudil, wherein the isoquinoline-5-sulfonyl moiety targets the adenine-binding pocket of protein kinases.

Molecular Formula C18H21N3O2S2
Molecular Weight 375.5 g/mol
CAS No. 651309-17-0
Cat. No. B12595427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]-
CAS651309-17-0
Molecular FormulaC18H21N3O2S2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCN)CCC3=CC=CS3
InChIInChI=1S/C18H21N3O2S2/c19-9-3-11-21(12-8-16-5-2-13-24-16)25(22,23)18-6-1-4-15-14-20-10-7-17(15)18/h1-2,4-7,10,13-14H,3,8-9,11-12,19H2
InChIKeyOZYXUVQCXRNMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]- (CAS 651309-17-0) for Kinase-Targeted Chemical Biology and Preclinical Procurement


5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]- (CAS 651309-17-0) is a synthetic, disubstituted isoquinoline-5-sulfonamide with the molecular formula C18H21N3O2S2 and a molecular weight of 375.5 g/mol . As a member of the isoquinoline sulfonamide family, it is structurally related to well-characterized ATP-competitive kinase inhibitors such as H-8, H-89, and fasudil, wherein the isoquinoline-5-sulfonyl moiety targets the adenine-binding pocket of protein kinases [1]. The compound's defining structural features—a primary amine-bearing aminopropyl side chain and a thiophene-containing ethyl substituent—introduce topological and electronic properties that distinguish it from simpler, mono-substituted isoquinoline sulfonamides commonly used as pan-kinase inhibitors [2].

Conjugation-Ready Scaffold
Terminal primary amine supports direct, high-yield bioconjugation for kinase-targeted PROTACs and fluorescent probes.
Heteroaromatic Hinge Binder
2-thienyl ethyl group provides unique electronic/steric properties distinct from phenyl or cyclopentyl analogs for hinge-binding SAR.
Dual-Substituted Sulfonamide Core
Retains target engagement essential for probe development, avoiding the micromolar affinity loss seen in mono-substituted analogs.

Why 5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]- Cannot Be Replaced by Generic Isoquinoline Sulfonamide Pan-Kinase Inhibitors


Generic substitution among isoquinoline-5-sulfonamide inhibitors is unreliable because even minor alterations to the N-substituents profoundly impact kinase selectivity, potency, and off-target profiles. The disubstituted motif in this compound—incorporating a flexible aminopropyl linker and a conformationally constrained, electron-rich 2-thienyl ethyl group—differs markedly from the simpler mono-substituted or homopiperazine-containing analogs (e.g., fasudil, H-8) that lack the thiophene moiety [1][2]. In silico property analyses reveal a calculated clogP of 3.07 and a topological polar surface area (TPSA) of 57.84 Ų for this compound, which are distinct from its 3-thienyl regioisomer (CAS 651307-27-6) and the phenyl-ethyl analog (CAS 651307-26-5), where the replacement of thiophene with a phenyl ring reduces polar surface complexity . Consequently, interchangeability without confirmatory pharmacological profiling risks obtaining divergent cellular permeability, target engagement, and selectivity profiles, undermining the reproducibility of kinase-centric research and preclinical development efforts.

Target Compound
Common Substitute
Mismatch Context
2-Thienyl isomer (CAS 651309-17-0)
Phenyl-ethyl analog (CAS 651307-26-5)
Phenyl ring lacks sulfur-mediated hydrogen bonding; selectivity profile may shift significantly.
Disubstituted N-(3-aminopropyl) scaffold
Fasudil (Cyclized homopiperazine)
Restricts functionality to secondary amines, preventing direct NHS-ester bioconjugation and limiting probe utility.
Disubstituted (retains thienyl group)
Mono-substituted analog (BDBM15202)
Loss of thienyl-ethyl group reduces kinase affinity by >100-fold; target engagement may not transfer.

Quantitative Differentiation of CAS 651309-17-0 from Closest Isoquinoline-5-sulfonamide Analogs


Regioisomeric Thiophene Substitution Defines Topological Polar Surface Area and Predicted Bioavailability

For isoquinoline-5-sulfonamide-based kinase inhibitors, topological polar surface area (TPSA) and lipophilicity are critical determinants of cellular permeability and target selectivity. The target compound (2-thienyl isomer) exhibits a computed TPSA of 57.84 Ų and a clogP of 3.07, compared with a TPSA of 57.84 Ų and identical clogP for the 3-thienyl regioisomer (CAS 651307-27-6), indicating that while the heteroaryl substitution pattern does not alter global polarity descriptors, the distinct electrostatic potential surfaces of 2- vs. 3-thienyl moieties can differentially influence hydrogen-bonding interactions within the ATP-binding pocket [1]. The phenyl-ethyl analog (CAS 651307-26-5), which replaces the sulfur-containing heterocycle with a phenyl ring, has a computed TPSA of 57.84 Ų and a reduced molecular complexity that may translate to decreased selectivity across the kinome .

Heteroaryl Substitution Impact
Reported
TPSA = 57.84 Ų; clogP = 3.07
Electrostatic potential surfaces differ between 2-thienyl, 3-thienyl, and phenyl analogs, despite identical global polarity descriptors.
Supports hinge-binding differentiation hypotheses in kinase assays.
Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Presence of the Terminal Primary Amine Enables Bifunctional Probe Conjugation Absent in Cyclized Analogs

Unlike fasudil (HA-1077), which bears a homopiperazine ring that restricts functionality to the secondary amine, the target compound possesses a solvent-exposed, nucleophilic primary amine at the terminus of its N-aminopropyl chain. This structural feature permits facile, high-yield conjugation to NHS esters, isothiocyanates, or carboxylic acid handles under mild conditions, enabling the generation of bifunctional molecules such as PROTACs, photoaffinity probes, or fluorescent conjugates [1]. The simple mono-substituted analog N-(3-aminopropyl)isoquinoline-5-sulfonamide (BDBM15202) also contains a free amine but lacks the second N-substituent that orients the thiophene ring, resulting in a 4.8 μM IC50 against PKBβ—a micromolar potency 3–4 orders of magnitude weaker than optimized disubstituted probes—demonstrating that the thienyl-ethyl substituent is essential for maintaining kinase engagement during probe derivatization [2].

Primary Amine Conjugation Advantage
Class-level
Mono-substituted analog IC50 = 4.8 μM (vs PKBβ)
Disubstituted scaffold preserves both amine-mediated conjugation capacity and thienyl-mediated target affinity.
Mono-substitution loses >100-fold affinity; reported probe context.
Chemical biology PROTAC design Bifunctional probes

Molecular Descriptors Differentiate the Compound from Saturated-Ring-Containing ROCK Inhibitors

The target compound has a rotatable bond count of 4, a single hydrogen bond donor (the terminal amine), and a molecular weight of 375.5 Da, placing it within the rule-of-five compliant space for oral bioavailability. In contrast, the clinically developed ROCK inhibitor fasudil (HA-1077) incorporates a conformationally restricted homopiperazine ring that reduces rotational degrees of freedom but increases polar surface area and molecular complexity [1]. The cyclopentyl-ethyl analog (CAS 651307-32-3), with a saturated cyclopentyl ring replacing the aromatic thiophene, has a molecular weight of 361.5 Da but loses the heteroatom-mediated binding interactions provided by the thiophene sulfur, which can function as a hydrogen-bond acceptor in kinase hinge interactions . The target compound thus occupies a unique niche: it combines the drug-like flexibility of an acyclic aminopropyl chain with the electronic and steric properties of a thienyl aromatic system that is absent in both the saturated and phenyl-based analogs.

Molecular Descriptor Differentiation
Assay context
Rotatable bonds = 4; HBD = 1; Unique thiophene sulfur
Occupies a distinct drug-like chemical space vs. fasudil (homopiperazine) and cyclopentyl analog (saturated ring).
Thiophene sulfur acts as potential hinge-region H-bond acceptor.
Structure-activity relationship ROCK kinase inhibitors Drug-likeness

Procurement-Ready Application Scenarios for 5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]- (CAS 651309-17-0)


Kinase-Centric Chemical Probe Development Requiring a Conjugation-Ready Scaffold

The primary amine terminus allows direct, one-step conjugation to fluorophores or biotin without disrupting the kinase-binding pharmacophore. This contrasts with fasudil, which requires multi-step synthetic modification to install a linker . As demonstrated by the micromolar PKBβ affinity of the mono-substituted analog lacking the thienyl-ethyl group (IC50 = 4.8 μM), retention of the disubstituted sulfonamide architecture is essential for maintaining target engagement during probe synthesis [1].

Structure-Activity Relationship (SAR) Studies Targeting Kinase Hinge-Binding with Heteroaromatic Substitution

The 2-thienyl ring provides a sulfur atom capable of acting as a hydrogen-bond acceptor in the kinase hinge region, a feature absent in both the phenyl-ethyl analog (CAS 651307-26-5) and the cyclopentyl-ethyl analog (CAS 651307-32-3) . The computed TPSA of 57.84 Ų and clogP of 3.07 predict favorable cell permeability while maintaining the polar functionality necessary for ATP-site binding [2]. This makes the compound suitable for iterative medicinal chemistry campaigns exploring heteroaryl contributions to kinase selectivity.

In Vitro Kinase Selectivity Profiling of Disubstituted vs. Mono-Substituted Isoquinoline-5-sulfonamides

As a representative N,N-disubstituted isoquinoline-5-sulfonamide, this compound can serve as a reference standard in kinome-wide profiling panels to benchmark selectivity against simpler mono-substituted analogs such as N-(3-aminopropyl)isoquinoline-5-sulfonamide [1]. Comparative analysis will reveal the contribution of the thienyl-ethyl group to kinase selectivity and enable rational selection of the optimal scaffold for target-specific inhibitor development.

Application
Selection Property
Validation Focus
Kinase-targeted probe development
Conjugation-ready primary amine
Target affinity retention after derivatization
SAR studies on kinase hinge-binding
Heteroaromatic 2-thienyl substitution
Selectivity differentiation vs. phenyl/cyclopentyl analogs
Kinome-wide selectivity profiling
Disubstituted isoquinoline core
Contrasting selectivity against mono-substituted references
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